1-{7-Azabicyclo[2.2.1]heptan-7-yl}prop-2-en-1-one
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Overview
Description
1-{7-Azabicyclo[221]heptan-7-yl}prop-2-en-1-one is a compound that features a bicyclic structure with a nitrogen atom incorporated into the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{7-Azabicyclo[2.2.1]heptan-7-yl}prop-2-en-1-one typically involves the formation of the bicyclic ring system followed by the introduction of the prop-2-en-1-one moiety. One common method involves the reaction of a suitable bicyclic amine with an appropriate acylating agent under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
1-{7-Azabicyclo[2.2.1]heptan-7-yl}prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen atom can be targeted by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced amine derivatives.
Substitution: Substituted products with new functional groups attached to the nitrogen atom.
Scientific Research Applications
1-{7-Azabicyclo[2.2.1]heptan-7-yl}prop-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals targeting specific receptors or enzymes.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-{7-Azabicyclo[2.2.1]heptan-7-yl}prop-2-en-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The bicyclic structure allows for a unique binding affinity, which can modulate the activity of the target. The compound may act as an agonist or antagonist, depending on the nature of the interaction and the specific target involved.
Comparison with Similar Compounds
Similar Compounds
7-Azabicyclo[2.2.1]heptane: A related compound with a similar bicyclic structure but lacking the prop-2-en-1-one moiety.
1-{7-Azabicyclo[2.2.1]heptan-1-yl}ethan-1-ol: Another similar compound with an ethan-1-ol group instead of the prop-2-en-1-one group.
Uniqueness
1-{7-Azabicyclo[2.2.1]heptan-7-yl}prop-2-en-1-one is unique due to the presence of the prop-2-en-1-one group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C9H13NO |
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Molecular Weight |
151.21 g/mol |
IUPAC Name |
1-(7-azabicyclo[2.2.1]heptan-7-yl)prop-2-en-1-one |
InChI |
InChI=1S/C9H13NO/c1-2-9(11)10-7-3-4-8(10)6-5-7/h2,7-8H,1,3-6H2 |
InChI Key |
YPYLDZJNINPWHU-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)N1C2CCC1CC2 |
Origin of Product |
United States |
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